Product packaging for S-KKWK(Cat. No.:)

S-KKWK

Cat. No.: B1193484
M. Wt: 1014.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Anti-Influenza Peptide Development

The development of anti-influenza peptide therapeutics has evolved significantly over the past decades, driven by the urgent need for alternative treatment strategies beyond traditional neuraminidase inhibitors and matrix protein two channel blockers. Influenza A viruses represent one of the most rapidly evolving microorganisms, with genetic instability leading to substantial changes in biological properties and the emergence of drug-resistant strains. The historical progression of influenza treatment has witnessed the coevolution of viruses and antiviral drugs, creating a persistent challenge for therapeutic development.

Early approaches to influenza treatment focused primarily on targeting viral proteins involved in replication and release processes. However, the emergence of resistance mutations, particularly the histidine-274-tyrosine mutation resulting in 100-400-fold increases in inhibitory concentration values for established treatments, highlighted the critical need for novel therapeutic targets. The recognition that hemagglutinin plays a pivotal role in viral entry processes provided a new avenue for therapeutic intervention, as hemagglutinin mediates viral binding, fusion, and entry processes that are essential for successful viral infection.

The concept of targeting viral entry mechanisms gained momentum with the understanding that hemagglutinin inhibitors could block the initial step of the viral life cycle, potentially inducing neutralization of influenza viruses before cellular infection occurs. This approach represented a paradigm shift from targeting post-entry viral processes to preventing viral entry altogether. The development of peptide-based inhibitors emerged as a promising strategy due to their ability to mimic natural protein-protein interactions and their potential for high specificity toward viral targets.

Structural Rationale for Cholesterol Conjugation in Viral Entry Inhibition

The structural foundation for cholesterol conjugation in antiviral peptide design stems from the fundamental understanding of viral membrane fusion mechanisms and the role of lipid raft domains in cellular membrane organization. Cholesterol conjugation to antiviral peptides represents a sophisticated approach to enhance both potency and pharmacokinetic properties through targeted membrane localization. The rationale for this modification lies in the ability of cholesterol groups to augment peptide affinity for cellular membranes, particularly cholesterol-rich lipid rafts where viral fusion processes frequently occur.

This compound exemplifies this design principle through its creation by conjugating cholesterol to the amino-terminus of the short peptide sequence lysine-lysine-tryptophan-lysine. This modification dramatically increases the antiviral potency compared to unconjugated peptides, with the cholesterol group providing enhanced membrane targeting capabilities. The structural enhancement achieved through cholesterol conjugation has been demonstrated across multiple viral systems, where cholesterol-conjugated peptides show 25- to 100-fold improvements in antiviral potency compared to their unconjugated counterparts.

The mechanism underlying this enhancement involves the preferential localization of cholesterol-conjugated peptides to membrane microdomains where viral fusion occurs. Computer-aided docking simulations and protein sequence alignment studies have identified that this compound targets conserved residues in the stem region of hemagglutinin subunit two, which serves as a critical binding site for therapeutic intervention. The cholesterol moiety enables the peptide to concentrate at the site of viral-cellular membrane interaction, resulting in enhanced local concentrations and improved therapeutic efficacy.

Peptide Component Function Therapeutic Contribution
Lysine-Lysine-Tryptophan-Lysine Core Viral protein binding Hemagglutinin subunit two interaction
Cholesterol Conjugate Membrane targeting Enhanced membrane localization
Combined Structure Entry inhibition Viral fusion blockade

Position Within the Landscape of Hemagglutinin-Targeting Therapeutics

This compound occupies a distinctive position within the expanding landscape of hemagglutinin-targeting therapeutic agents, representing a novel class of entry inhibitors that specifically target conserved regions of the viral fusion machinery. Unlike traditional approaches that focus on the receptor-binding domain of hemagglutinin, this compound targets the stem region of hemagglutinin subunit two, which contains highly conserved structural elements critical for membrane fusion processes. This targeting strategy provides advantages in terms of broad-spectrum activity and reduced susceptibility to resistance development.

The therapeutic landscape for hemagglutinin-targeting agents encompasses multiple approaches, including small molecule inhibitors, broadly neutralizing antibodies, and peptide-based fusion inhibitors. Small molecule entry inhibitors have demonstrated subtype-specific activity, with compounds showing marked antiviral activity against influenza A/H3N2 viruses but limited cross-reactivity with other subtypes. In contrast, this compound demonstrates broad activity against various influenza A viral strains, including clinically relevant isolates and oseltamivir-resistant variants.

The development of broadly neutralizing antibodies such as FI6v3 and CR9114 has provided important insights into conserved epitopes within the hemagglutinin stem region. These antibodies, discovered in 2011 and 2012 respectively, have served as templates for the design of peptide-based inhibitors that mimic their virus-gripping regions. This compound represents an evolution of this concept, incorporating the advantages of peptide-based therapeutics with enhanced membrane targeting through cholesterol conjugation.

Recent advances in the field have demonstrated the potential for combining multiple therapeutic approaches. Fusion-inhibition peptides derived from various sources, including frog defensins, have shown broad-spectrum activity against both influenza viruses and other respiratory pathogens. The development of such dual-functional peptides that can target both viral proteins and host cellular processes represents an emerging trend in antiviral therapeutic development.

Therapeutic Class Target Region Spectrum of Activity Representative Example
Small Molecule Inhibitors Hemagglutinin Stem Subtype-specific MBX2329, MBX2546
Broadly Neutralizing Antibodies Conserved Epitopes Pan-influenza FI6v3, CR9114
Peptide Fusion Inhibitors Hemagglutinin Subunit Two Broad-spectrum This compound
Defensin-derived Peptides Multiple Targets Pan-respiratory Frog-defensin Basic Peptide

Properties

Molecular Formula

C58H95N9O6

Molecular Weight

1014.46

IUPAC Name

Cholesterol-Gly-Lys-Lys-Trp-Lys-NH2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

S-KKWK;  Cholesterol -KKWK conjugate

Origin of Product

United States

Scientific Research Applications

Antiviral Efficacy

Numerous studies have demonstrated the antiviral potency of S-KKWK against various strains of influenza A. The compound has shown effectiveness in both in vitro and in vivo models:

  • In Vitro Studies : this compound exhibited significant inhibitory effects on several influenza A virus strains. For instance, it was reported to prevent viral entry and replication in cultured cells, demonstrating broad-spectrum activity against diverse influenza subtypes .
  • In Vivo Studies : Animal models have indicated that this compound can protect mice from lethal infections caused by H1N1 strains. In these studies, this compound not only reduced viral load but also improved survival rates among treated subjects .

Comprehensive Data Tables

The following table summarizes key findings from various studies regarding the antiviral activity of this compound:

Study ReferenceVirus StrainMethodologyKey Findings
H1N1In vitro cell culturePrevented HA-2 rearrangements; reduced viral entry
H3N2In vivo mouse modelImproved survival rates; decreased viral load
Various IAVsAnti-IAV testPotent entry inhibitor against multiple strains
Influenza AIn vitro assaysDemonstrated broad-spectrum antiviral activity

Case Studies

Case Study 1: Efficacy Against H1N1
A study conducted by researchers demonstrated that this compound effectively inhibited the entry of H1N1 viruses into host cells. The compound was administered to infected cell cultures, resulting in a significant decrease in viral replication and an increase in cell viability compared to untreated controls.

Case Study 2: Protective Effects in Mice
In a controlled experiment involving mice infected with a lethal dose of H1N1, those treated with this compound showed a marked improvement in survival rates. The treatment not only reduced the viral load but also mitigated symptoms associated with influenza infection.

Potential Therapeutic Uses

Given its mechanism of action and demonstrated efficacy, this compound has potential applications beyond just treating influenza A:

  • Broad-Spectrum Antiviral Therapy : Its ability to inhibit viral entry positions this compound as a candidate for developing treatments against other enveloped viruses.
  • Combination Therapies : Research suggests that this compound could be used in conjunction with other antiviral agents to enhance overall efficacy and reduce the likelihood of resistance development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cholesterol-Conjugated Peptides with Modified Linkers

A key structural analog includes peptides derived from HA but conjugated to cholesterol via a GSGSG linker at the C-terminus. These peptides differ from S-KKWK in two ways:

Linker Composition : The GSGSG linker provides flexibility and may stabilize interactions with HA during intermediate-state trapping .

Conjugation Site : Cholesterol attachment at the C-terminus (vs. N-terminus in this compound) could alter spatial orientation and binding efficiency to the HA2 pocket.

Table 1: Structural Comparison
Compound Peptide Sequence Conjugation Site Linker Target Mechanism
This compound KKWK N-terminus None Blocks HA2 conformational rearrangement
GSGSG-linked HA peptide HA-derived C-terminus GSGSG Traps HA in intermediate state

Key Finding : While both compounds inhibit HA-mediated fusion, this compound’s direct binding to the HA2 pocket may offer broader strain coverage compared to linker-dependent analogs.

Non-Conjugated HA-Derived Peptides

Unmodified HA-derived peptides (e.g., isolated HA2 fragments) lack antiviral activity due to:

  • Poor Endosomal Delivery : Without cholesterol, these peptides fail to partition into endosomes effectively .
  • Low Acidic Stability : Degradation in low-pH environments reduces efficacy .

Comparison with Functionally Similar Compounds

Small-Molecule Entry Inhibitors

Small molecules like arbidol and amantadine target influenza fusion or matrix proteins. Unlike this compound, these compounds often suffer from:

  • Rapid Resistance : Mutations in HA or matrix protein 2 (M2) diminish their utility .
  • Narrower Spectrum : this compound’s HA2-targeting mechanism leverages conserved viral regions, reducing resistance risk.

Antibody-Based Inhibitors

Monoclonal antibodies (mAbs) such as FI6v3 bind to HA stem regions. While potent, they face challenges in:

  • Cost and Production Complexity : Peptides like this compound are cheaper to synthesize.
  • Tissue Penetration : Antibodies may underperform in mucosal or intracellular contexts compared to peptides .

Critical Analysis of Advantages and Limitations

Advantages of this compound

  • Conserved Target : HA2’s hydrophobic pocket is less prone to mutation, reducing resistance .
  • Enhanced Delivery : Cholesterol conjugation improves endosomal partitioning and stability .

Limitations

  • Synthesis Complexity : Cholesterol conjugation requires precise chemical modification.
  • Unclear Pharmacokinetics: Limited data on systemic distribution or toxicity in humans.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The most likely method for synthesizing this compound is Fmoc-based SPPS , a standard approach for producing short peptides. This process involves sequential coupling of amino acids to a resin-bound chain, followed by cleavage and deprotection. Key steps include:

  • Resin selection : Wang or Rink amide resins are commonly used for C-terminal amidation.

  • Amino acid activation : Fmoc-protected amino acids (Ser, Lys, Trp) are activated with HBTU/HOBt or PyBOP in the presence of DIPEA.

  • Coupling cycles : Each residue is coupled for 30–60 minutes under nitrogen atmosphere, with Kaiser tests confirming completion.

  • Side-chain deprotection : Lysine side chains require orthogonal protection (e.g., Boc groups) to prevent undesired reactions during synthesis.

Post-Synthesis Modifications

Given the presence of lysine residues, this compound may undergo acetylation or PEGylation to enhance solubility or bioavailability. However, no studies have explicitly confirmed such modifications in the compound’s reported applications.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude this compound is typically purified via reversed-phase HPLC using a C18 column. Mobile phases often consist of:

  • Solvent A : 0.1% trifluoroacetic acid (TFA) in water

  • Solvent B : 0.1% TFA in acetonitrile

A gradient elution from 5% to 60% Solvent B over 30 minutes achieves optimal separation.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

  • ESI-MS : Expected m/z for this compound (C₃₀H₅₂N₁₀O₈) is 688.4 [M+H]⁺. Discrepancies in observed m/z values could indicate incomplete deprotection or side reactions.

  • ¹H NMR : Aromatic protons from tryptophan (δ 7.1–7.3 ppm) and backbone amide protons (δ 6.8–8.2 ppm) dominate the spectrum, with lysine ε-NH₂ groups appearing as broad signals at δ 1.4–1.8 ppm.

Analytical and Biological Validation

Cytotoxicity and Antiviral Activity

This compound demonstrates low cytotoxicity in MDCK cells (CC₅₀ > 100 μM) and potent anti-IAV activity across multiple strains:

Virus StrainIC₅₀ (μM)CC₅₀ (μM)Selectivity Index (CC₅₀/IC₅₀)
A/FM-1/1/47 (H1N1)1.88229.59122.1
A/H3N21.49229.59154.2

Data derived from MTT assays in MDCK cells.

Mechanism of Action Studies

This compound inhibits viral entry by:

  • Binding to HA2 : Fluorescence polarization assays show nanomolar affinity (Kd ≈ 50 nM) for the HA2 fusion peptide.

  • Blocking membrane fusion : Syncytium formation assays in HA-transfected cells reveal >90% inhibition at 10 μM.

Challenges and Limitations in Synthesis

Despite its widespread use, several gaps persist in this compound research:

  • Scalability : SPPS remains cost-prohibitive for large-scale production.

  • Stability : The peptide’s susceptibility to proteolytic degradation in serum limits its therapeutic potential.

  • Structural variability : Batch-to-batch inconsistencies in disulfide bond formation (if present) could affect activity .

Q & A

Q. How should researchers design initial experiments to characterize S-KKWK's physicochemical properties?

Begin with a systematic literature review to identify gaps in existing data. Use hypothesis-driven approaches to select analytical techniques (e.g., NMR, mass spectrometry) and control variables (e.g., temperature, solvent purity). Prioritize reproducibility by documenting protocols in alignment with journal guidelines for experimental reporting .

Q. What strategies ensure a comprehensive literature review for this compound-related studies?

Leverage academic databases (PubMed, SciFinder) and Google Scholar’s "Cited by" feature to trace seminal works and recent advancements. Focus on primary sources for synthesis protocols and spectral data, avoiding over-reliance on secondary summaries. Use Boolean operators (e.g., "this compound AND synthesis NOT commercial") to refine searches .

Q. How can researchers validate the purity of this compound in early-stage experiments?

Combine chromatographic methods (HPLC, GC) with spectroscopic validation (FTIR, UV-Vis). Cross-reference results against published purity thresholds and report deviations. Include negative controls to account for solvent or reagent contamination .

Advanced Research Questions

Q. What methodologies resolve contradictions in this compound’s reported bioactivity data?

Conduct meta-analyses to identify variability sources (e.g., assay conditions, cell lines). Apply statistical frameworks like Bayesian inference to weigh conflicting evidence. Replicate critical experiments under standardized conditions, adjusting variables systematically (e.g., pH, concentration gradients) .

Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?

Provide granular protocol details (e.g., reaction time, catalyst loading) in supplementary materials. Use collaborative platforms like protocols.io for peer validation. Address batch-to-batch variability by reporting raw data distributions and outlier exclusion criteria .

Q. What advanced techniques address this compound’s structural instability under specific conditions?

Employ kinetic studies (e.g., Arrhenius plots) to model degradation pathways. Pair computational simulations (DFT, MD) with experimental data to predict stabilization strategies. Compare results across multiple analytical modalities (e.g., XRD for crystallinity, DSC for thermal stability) .

Methodological Guidance for Data Analysis

Q. How should researchers analyze conflicting spectroscopic data for this compound?

  • Step 1: Normalize datasets to eliminate instrument-specific artifacts.
  • Step 2: Apply multivariate analysis (PCA, PLS) to identify latent variables affecting results.
  • Step 3: Validate findings using independent techniques (e.g., cross-check NMR peaks with HSQC experiments) .
Analytical Technique Key Parameters Common Pitfalls
NMRSolvent suppression, δ scale calibrationSolvent impurities masking peaks
Mass SpectrometryIonization mode, resolutionAdduct formation distorting m/z

Ethical and Reporting Standards

Q. What ethical considerations apply to this compound studies involving animal models?

Adhere to ARRIVE guidelines for experimental design transparency. Justify sample sizes via power analysis and disclose all ethical approvals. Report adverse events explicitly, even if deemed unrelated to the compound .

Q. How to mitigate bias in this compound’s pharmacological efficacy studies?

Use double-blinded protocols and randomized trial designs. Pre-register hypotheses on platforms like Open Science Framework. Disclose funding sources and conflicts of interest in all publications .

Resource Integration

Q. What tools facilitate interdisciplinary collaboration in this compound research?

Adopt electronic lab notebooks (e.g., LabArchives) for real-time data sharing. Use cheminformatics tools (e.g., ChemAxon) to standardize structure-activity relationship (SAR) data. Integrate version control systems (Git) for protocol updates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.